N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide
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Description
N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
The development of pyrrolo[1,2-a]quinoline derivatives using catalyst-free synthesis demonstrates an environmentally benign process that has potential applications in organic synthesis and medicinal chemistry. This method is tolerant to air, produces water as the only byproduct, and offers a wide range of applications for constructing complex molecular architectures (Wu et al., 2017).
Antitumor Agents
Research into 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones has shown potent cytotoxic activity against various human cancer cell lines. These compounds, particularly 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, exhibit significant anticancer activity both in vitro and in vivo, suggesting their potential as antitumor clinical trial candidates (Huang et al., 2013).
Antiplasmodial and Antifungal Activity
Functionalized aminoquinolines derived from (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines have been evaluated for their antiplasmodial and antifungal activities. Moderate potency against a chloroquine-sensitive strain of Plasmodium falciparum was observed, with the most potent compounds also showing activity against a chloroquine-resistant strain. Additionally, promising antifungal activities against Rhodotorula bogoriensis and Aspergillus flavus were found (Vandekerckhove et al., 2015).
Neurological and Neuropsychiatric Disorders
A novel class of tetracyclic butyrophenones showing strong binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors has been identified, leading to the discovery of a multifunctional drug candidate, ITI-007. This candidate is undergoing clinical development for treating various neuropsychiatric and neurological disorders due to its potent 5-HT(2A) antagonist properties, postsynaptic D2 antagonism, and serotonin transporter inhibition (Li et al., 2014).
properties
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15-19-14-18(13-17-10-6-12-26(20(17)19)23(15)29)25-22(28)21(27)24-11-5-9-16-7-3-2-4-8-16/h2-4,7-8,13-15H,5-6,9-12H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVISHCEIGSMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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